9-[(2R,5S)-5-(dihydroxyphosphinothioyloxymethyl)oxolan-2-yl]purin-6-amine
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Overview
Description
9-[(2R,5S)-5-(dihydroxyphosphinothioyloxymethyl)oxolan-2-yl]purin-6-amine is a complex organic compound that belongs to the class of purine nucleosides. This compound is characterized by its unique structure, which includes a purine base attached to a sugar moiety with a dihydroxyphosphinothioyloxymethyl group. It has significant applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,5S)-5-(dihydroxyphosphinothioyloxymethyl)oxolan-2-yl]purin-6-amine involves multiple steps. One common method includes the reaction of 9-[2-(1,3-dioxolan-2-yl)ethyl]-9H-purin-6-amine with phenols in aqueous hydrochloric acid . This reaction yields new 1,1-diarylpropanes containing an adenine fragment on C3.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-[(2R,5S)-5-(dihydroxyphosphinothioyloxymethyl)oxolan-2-yl]purin-6-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted purine nucleosides.
Scientific Research Applications
9-[(2R,5S)-5-(dihydroxyphosphinothioyloxymethyl)oxolan-2-yl]purin-6-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It plays a role in the study of nucleic acids and their interactions with proteins and other biomolecules.
Medicine: This compound is investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 9-[(2R,5S)-5-(dihydroxyphosphinothioyloxymethyl)oxolan-2-yl]purin-6-amine involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or binding to nucleic acids, thereby affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include other purine nucleosides and their derivatives, such as:
- 3’-deoxyguanosine
- (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-((((1R,3S)-3-(2-(6-(tert-butyl)-1H-benzimidazol-2-yl)ethyl)cyclobutyl)(isopropyl)amino)methyl)tetrahydrofuran-3,4-diol
Uniqueness
What sets 9-[(2R,5S)-5-(dihydroxyphosphinothioyloxymethyl)oxolan-2-yl]purin-6-amine apart is its unique dihydroxyphosphinothioyloxymethyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
1266500-93-9 |
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Molecular Formula |
C10H14N5O4PS |
Molecular Weight |
331.29 g/mol |
IUPAC Name |
9-[(2R,5S)-5-(dihydroxyphosphinothioyloxymethyl)oxolan-2-yl]purin-6-amine |
InChI |
InChI=1S/C10H14N5O4PS/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(19-7)3-18-20(16,17)21/h4-7H,1-3H2,(H2,11,12,13)(H2,16,17,21)/t6-,7+/m0/s1 |
InChI Key |
XHZQMJHQJKTFCZ-NKWVEPMBSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1COP(=S)(O)O)N2C=NC3=C(N=CN=C32)N |
Canonical SMILES |
C1CC(OC1COP(=S)(O)O)N2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
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